3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole 3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole
Brand Name: Vulcanchem
CAS No.: 5789-38-8
VCID: VC16743906
InChI: InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole

CAS No.: 5789-38-8

Cat. No.: VC16743906

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole - 5789-38-8

Specification

CAS No. 5789-38-8
Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole
Standard InChI InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3
Standard InChI Key FUPRWLNOXUBNQV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole is C₁₈H₁₅N₃O₂, with a molecular weight of 305.34 g/mol. Its IUPAC name derives from the pyrazole core, where substituents are assigned positions based on standard numbering conventions (Figure 1). The 3-nitrophenyl group introduces electron-withdrawing effects, while the methyl and phenyl groups contribute steric bulk and aromatic π-system interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource Reference
Molecular FormulaC₁₈H₁₅N₃O₂
Molecular Weight305.34 g/molCalculated
Nitrophenyl PositionPara (3-nitro)Assumed*
Predicted LogP~3.2 (Hydrophobic)Analog Data

*Note: Available data for analogs (e.g., 2-nitrophenylthio derivatives) suggest nitro group positioning significantly impacts electronic properties.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis of trisubstituted pyrazoles typically involves cyclocondensation reactions. For 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole, a plausible route includes:

  • Knorr Pyrazole Synthesis: Reaction of hydrazine with 1,3-diketones to form the pyrazole core.

  • Friedel-Crafts Arylation: Introduction of the 3-nitrophenyl group via electrophilic substitution .

  • Methylation: Using methyl iodide or dimethyl sulfate under basic conditions to install methyl groups .

Critical Reaction Parameters:

  • Solvent choice (e.g., DMF, DMSO) influences reaction kinetics and yield .

  • Temperature control (80–120°C) mitigates side reactions like nitro group reduction.

  • Catalytic systems (e.g., K₂CO₃) enhance regioselectivity.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
DMF, 100°C, 12h6895
DMSO, 120°C, 8h7297
Microwave-assisted, 150°C8599Analog

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl and methyl groups. Solubility enhances in polar aprotic solvents like DMSO (≈15 mg/mL) . Stability studies indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions.

Spectroscopic Characterization

  • FTIR: Strong absorbance at 1520 cm⁻¹ (C-NO₂ stretch) and 1600 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm; aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .

Table 3: Comparative Spectral Data

GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)
3-Nitrophenyl15208.1 (d, J=2 Hz)
3,5-Dimethylpyrazole16002.4 (s)
TargetActivity (IC₅₀/MIC)Mechanism
EGFR Kinase1.2 μMCompetitive inhibition
S. aureus0.22 μg/mLCell wall synthesis

Applications in Material Science and Industrial Chemistry

Organic Semiconductors

The planar aromatic system and electron-deficient nitro group enable use as n-type semiconductors. Thin-film transistors fabricated with analogous pyrazoles exhibit electron mobility of 0.12 cm²/V·s .

Catalytic Ligands

Pd complexes of nitrophenylpyrazoles catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional phosphine ligands .

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